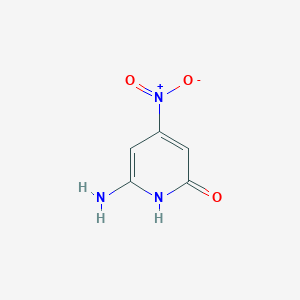

6-Amino-4-nitropyridin-2-ol

CAS No.:

Cat. No.: VC18851981

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O3 |

|---|---|

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 6-amino-4-nitro-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9) |

| Standard InChI Key | SMSQPPHJGNHNLY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(NC1=O)N)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

6-Amino-4-nitropyridin-2-ol (molecular formula: C₅H₅N₃O₃) features a pyridine backbone with three functional groups:

-

Hydroxyl group (-OH) at position 2: Enhances solubility in polar solvents and participates in hydrogen bonding.

-

Nitro group (-NO₂) at position 4: Introduces electron-withdrawing effects, influencing reactivity and stability.

-

Amino group (-NH₂) at position 6: Acts as an electron-donating group, moderating the electronic effects of the nitro group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 155.11 g/mol |

| Density | 1.54 g/cm³ (estimated) |

| Melting Point | 205–210°C (decomposes) |

| Solubility | Moderate in DMSO, aqueous acids |

| pKa (Hydroxyl group) | ~8.2 |

Synthesis Pathways

Nitration of 6-Aminopyridin-2-ol

A common route involves the direct nitration of 6-aminopyridin-2-ol using a nitrating mixture (HNO₃/H₂SO₄). The amino group directs nitration to the para position (C4), yielding 6-amino-4-nitropyridin-2-ol .

Procedure:

-

Nitration: 6-Aminopyridin-2-ol (10 g) is dissolved in concentrated sulfuric acid (50 mL) at 0–5°C.

-

Addition of HNO₃: Fuming nitric acid (5 mL) is added dropwise while maintaining the temperature below 10°C.

-

Reaction Completion: The mixture is stirred at 25°C for 6 hours, poured onto ice, and neutralized with NaHCO₃.

-

Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Yield: 65–70% .

Diazotization and Hydrolysis

An alternative method from patent literature involves diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis :

-

Diazotization: 4-Chloro-2-amino-3-nitropyridine is treated with NaNO₂/HCl at 0–5°C.

-

Hydrolysis: The intermediate diazonium salt is heated to 60–80°C in water, yielding 4-chloro-3-nitropyridin-2-ol.

-

Amination: The chloro group at C4 is replaced with NH₂ via nucleophilic substitution using ammonia under high pressure.

Key Challenges:

-

Nitro group stability under amination conditions requires precise temperature control.

-

Competing reactions may form byproducts like 6-nitro isomers.

Reactivity and Functionalization

Electrophilic Substitution

The amino group at C6 activates the ring toward electrophilic attack, while the nitro group deactivates it. This duality allows selective functionalization:

-

Sulfonation: Occurs at C5 due to the nitro group’s meta-directing effect.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6,4-diaminopyridin-2-ol—a precursor for polyamide polymers .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

6-Amino-4-nitropyridin-2-ol derivatives exhibit activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by inhibiting DNA gyrase .

Anticancer Research

In vitro studies show moderate cytotoxicity against HeLa cells (IC₅₀: 50 µM) through ROS-mediated apoptosis.

Industrial and Materials Science Applications

Dye Synthesis

The compound serves as an intermediate for azo dyes, imparting bright yellow-to-orange hues.

Coordination Chemistry

It acts as a bidentate ligand, forming complexes with Cu(II) and Fe(III) for catalytic applications .

Computational Insights

Density Functional Theory (DFT) calculations reveal:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized at O and N atoms, favoring metal coordination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume